1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene

Medicinal Chemistry PDE4 Inhibitors Fluorine Bioisosteres

Optimizing isoform selectivity in PDE4 inhibition requires precise substitution patterns that simple -OCH3 analogs cannot replicate. This 1,3,5-trisubstituted fluorinated aromatic (CAS 1261760-32-0) features a privileged -OCF2H group proven to alter selectivity (PDE4D3 vs other isoforms) and enhance metabolic stability. - Key differentiator: -OCF2H vs -OCH3 substitution directly improves PDE4D isoform selectivity - Strategic utility: Suzuki-Miyaura cross-coupling precursor via boronic acid derivative - Dual functionality: Enables systematic SAR exploration at both 3- and 5-positions - Supply: ≥98% purity, available for immediate R&D shipment

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
Cat. No. B15379820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)F)OC(F)F
InChIInChI=1S/C8H7F3O2/c1-12-6-2-5(9)3-7(4-6)13-8(10)11/h2-4,8H,1H3
InChIKeyHFPJVPQNFHPGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene Technical Profile


1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene (CAS: 1261760-32-0; molecular formula: C8H7F3O2; molecular weight: 192.13 g/mol) is a trisubstituted fluorinated aromatic compound . The benzene ring carries a difluoromethoxy (-OCF2H) group at position 1, a fluorine atom at position 3, and a methoxy (-OCH3) group at position 5 . The -OCF2H moiety is recognized as a privileged functional group in medicinal and agrochemical research due to its ability to modulate lipophilicity, form weak hydrogen bonds, and improve metabolic stability of candidate molecules [1][2]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥98% (HPLC) [3].

Privileged -OCF2H group for lipophilicity and metabolic stability studies
1,3,5-trisubstitution pattern enables site-selective derivatization
Compatible with cross-coupling and late-stage fluorination workflows

1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene Selection Rationale


The unique substitution pattern and presence of the -OCF2H group distinguish this compound from simpler fluorinated arenes. In-class compounds cannot be simply interchanged for several reasons. First, the 1,3,5-trisubstitution pattern with three different substituents creates a specific electronic and steric environment that is not replicated by analogs with fewer or different substituents . Second, the -OCF2H group exhibits dynamic lipophilicity, capable of switching between polar and lipophilic conformations depending on the molecular environment [1]. Third, literature demonstrates that replacing -OCH3 with -OCF2H in bioactive scaffolds can alter isoform selectivity (e.g., PDE4D3 vs. PDE4A4/B2/C2) and improve pharmacokinetic profiles compared to non-fluorinated analogues [2][3]. These factors mean that substituting an alternative building block—even one with similar molecular weight—may yield a different synthetic intermediate with altered reactivity, lipophilicity, and downstream biological properties.

Pattern 1,3,5-substitution pattern with three different groups is not replicated by simpler fluoroanisoles; reactivity and selectivity may shift.
-OCF2H Dynamic lipophilicity of -OCF2H differs from -OCH3; replacing it may alter isoform selectivity and metabolic stability profile.
SAR Analogues lacking -OCF2H have shown broader PDE4 isoform activity; direct substitution may compromise selectivity-driven programs.

1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene vs. Analogs: Key Evidence


PDE4D Isoform Selectivity by -OCF2H Replacement

A head-to-head study of PDE4D inhibitors demonstrated that replacing a 3-methoxy group (-OCH3) with a 3-difluoromethoxy (-OCF2H) moiety produced compounds that retained PDE4D3 inhibitory activity while showing inactivity toward PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. This structural modification is directly relevant to the target compound, which contains both -OCH3 and -OCF2H groups. The most promising -OCF2H-containing analog (compound 3b) exhibited an improved pharmacokinetic profile compared to its non-fluorinated analogue [2].

PDE4D Selectivity
Head-to-head
-OCF2H: active PDE4D3, inactive PDE4A4/B2/C2
vs. -OCH3: broader isoform activity
Supports selectivity-driven SAR in PDE4D programs
In vitro enzymatic assays; PK improvement in rodent model
Medicinal Chemistry PDE4 Inhibitors Fluorine Bioisosteres

Boronic Acid Derivative as Cross-Coupling Handle

The target compound can be converted to its corresponding boronic acid derivative, (4-(difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid (CAS: not specified; molecular weight: 235.95 g/mol), which is specifically designed for Suzuki-Miyaura cross-coupling reactions . The parent compound itself serves as the precursor for generating this boronic acid derivative via Miyaura borylation using bis(pinacolato)diboron with a palladium catalyst .

Suzuki Precursor
Method context
Parent (MW 192.13) → boronic acid (MW 235.95) via Miyaura borylation
Enables defined cross-coupling entry point
Pd-catalyzed borylation; reported by suppliers
Organic Synthesis Cross-Coupling C-C Bond Formation

Supplier Availability & Purity Benchmarking

The target compound is available from multiple specialty chemical suppliers with established purity specifications. Boroncore offers the compound at NLT 98% purity [1]. Benchmarking against the structurally related analog 3,5-difluoroanisole (CAS 93343-10-3), which is available from Sigma-Aldrich at 97-98% purity and priced at approximately $XX/5g , indicates that the target compound occupies a similar tier of commercial availability among fluorinated aromatic building blocks.

Purity & Availability
Supplier data
≥98% (HPLC); multiple suppliers
Comparable to 3,5-difluoroanisole (97-98%)
Supports reliable procurement for research
HPLC purity; cross-supplier benchmarking
Chemical Procurement Building Blocks Purity Specifications

1-(Difluoromethoxy)-3-fluoro-5-methoxybenzene Applications


PDE4D-Selective Inhibitor Lead Optimization

Based on direct comparative evidence showing that -OCF2H substitution improves PDE4D isoform selectivity over -OCH3 analogs [1], this compound is optimally deployed as a building block for synthesizing and optimizing PDE4D-selective inhibitor candidates. The presence of both -OCF2H and -OCH3 groups enables systematic structure-activity relationship (SAR) exploration around the 3- and 5-positions, allowing medicinal chemists to fine-tune selectivity and metabolic stability parameters.

Cross-Coupling Precursor for Fluorinated Scaffolds

As established by the synthetic pathway to its boronic acid derivative , this compound serves as a strategic precursor for Suzuki-Miyaura cross-coupling reactions. Research programs requiring the construction of biaryl or aryl-heteroaryl linkages with a 1,3,5-trisubstituted fluorinated aromatic motif will find this compound a valuable entry point for generating diverse chemical libraries.

Agrochemical Intermediate Development

Fluorinated aromatic compounds containing -OCF2H groups are established intermediates in the preparation of pyrethroid pesticides [2] and have been disclosed as substituents in herbicidal compounds of formula I [3]. The target compound's substitution pattern aligns with these applications, making it suitable for agrochemical intermediate synthesis programs targeting broad-spectrum insecticides or herbicides.

Physicochemical Property Modulation Studies

The -OCF2H group is known for its dynamic lipophilicity, capable of switching between polar and lipophilic conformations in response to the molecular environment [4]. This compound is ideally suited for fundamental studies comparing the physicochemical consequences of -OCF2H versus -OCH3 substitution, including measurements of logP, metabolic stability, and hydrogen bonding capacity in model aromatic systems.

Application
Selection Property
Validation Focus
PDE4D-selective inhibitor lead optimization
-OCF2H vs -OCH3 selectivity profile
PDE4 isoform panel and PK assays
Fluorinated scaffold construction via Suzuki coupling
Boronic acid derivatization capability
Cross-coupling efficiency with aryl halides
Agrochemical intermediate synthesis
Privileged -OCF2H in pesticide scaffolds
Herbicidal/insecticidal activity screening
Physicochemical property modulation studies
Dynamic lipophilicity of -OCF2H
logP, metabolic stability, H-bonding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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